(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that belongs to the class of amines. This compound features a pyrazole ring substituted with a propan-2-yl group and a 3-methylbutyl chain. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can be achieved through a multi-step process. One common method involves the condensation of 3-methylbutylamine with 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another amine with a different substituent pattern.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with different substituents.
Uniqueness
(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a 3-methylbutyl chain makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-methyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-10(2)5-7-13-9-12-6-8-15(14-12)11(3)4/h6,8,10-11,13H,5,7,9H2,1-4H3 |
InChI Key |
JXAYYXNCJPTUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=NN(C=C1)C(C)C |
Origin of Product |
United States |
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